molecular formula C12H13NO4 B2667228 ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate CAS No. 187977-75-9

ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate

Cat. No.: B2667228
CAS No.: 187977-75-9
M. Wt: 235.239
InChI Key: DIIXTIKZEOGSPV-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group and a methyl-substituted oxazole ring.

Scientific Research Applications

Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate is not specified in the retrieved sources. Benzoxazole derivatives have been studied for their antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate are not detailed in the retrieved sources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-aminobenzoic acid with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-diones, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Comparison with Similar Compounds

  • 5-Ethylbenzo[d]oxazol-2(3H)-one
  • 6-Acetylbenzo[d]oxazol-2(3H)-one
  • 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one

Comparison: Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate is unique due to its ethyl ester group and specific substitution pattern on the oxazole ring. This structural uniqueness imparts distinct chemical and biological properties compared to other oxazole derivatives. For instance, the presence of the ethyl ester group can influence the compound’s solubility and reactivity, making it suitable for specific synthetic and medicinal applications .

Properties

IUPAC Name

ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-3-16-11(14)7-13-9-6-8(2)4-5-10(9)17-12(13)15/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIXTIKZEOGSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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